3-(4-Chlorophenyl)-1-ethylpiperazine
Description
Chemical Classification and Nomenclature
3-(4-Chlorophenyl)-1-ethylpiperazine belongs to the arylpiperazine subclass of organic compounds, which are piperazines substituted with aromatic groups. The IUPAC name reflects its substituents:
- Root : Piperazine (a six-membered ring with two nitrogen atoms at positions 1 and 4).
- Substituents :
- 1-Ethyl: An ethyl group (-CH~2~CH~3~) attached to the nitrogen at position 1.
- 3-(4-Chlorophenyl): A chlorinated benzene ring connected to the third carbon of the piperazine ring.
Systematic Identifiers :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~12~H~17~ClN~2~ | |
| Molecular Weight | 224.73 g/mol | |
| SMILES | CCN1CCNC(C1)C2=CC=C(C=C2)Cl | |
| InChIKey | WUBBQLNBKRMPEB-UHFFFAOYSA-N |
The compound is cataloged under CAS number 776256-94-1 and PubChem CID 13787455 . Its classification as an arylpiperazine underscores its utility in drug discovery, particularly in modulating neurotransmitter receptors.
Historical Development Within Piperazine Chemistry
Piperazine derivatives emerged as critical scaffolds in the mid-20th century, initially explored for their anthelmintic properties. The parent compound, piperazine, was first used to treat parasitic infections by paralyzing helminths through γ-aminobutyric acid (GABA) receptor agonism.
The synthesis of substituted piperazines, including this compound, gained momentum in the 1990s with advances in combinatorial chemistry. Researchers sought to enhance pharmacokinetic properties by introducing lipophilic groups (e.g., ethyl) and aromatic moieties (e.g., 4-chlorophenyl) to improve blood-brain barrier permeability. Key milestones include:
- 2000s : Use of 1-ethylpiperazine intermediates in synthesizing antipsychotics (e.g., clozapine analogs).
- 2010s : Structural optimization of arylpiperazines for serotonin (5-HT~1A~) and dopamine receptor targeting.
- 2020s : Applications in prostate cancer research via androgen receptor (AR) antagonism.
This compound’s development parallels broader trends in piperazine chemistry, where modular substitution enables tailored bioactivity.
Significance in Pharmaceutical and Medicinal Chemistry
This compound serves as a versatile intermediate in drug synthesis. Its significance arises from:
Receptor Modulation
- Serotonergic Activity : Arylpiperazines exhibit affinity for 5-HT~1A~ receptors, making them candidates for antidepressants and anxiolytics. For example, derivatives of this compound showed sub-micromolar binding affinity (K~i~ = 412 nM) in functional assays.
- Androgen Receptor Antagonism : Recent studies highlight its role in developing anti-prostate cancer agents. Ether-linked analogs demonstrated IC~50~ values <10 µM against androgen-dependent cell lines.
Structural Versatility
Structural Overview and Molecular Identification Parameters
The compound’s structure is defined by three key features:
Piperazine Core
Substituent Effects
Spectroscopic Identification
While specific spectral data are limited in public databases, standard characterization methods include:
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-ethylpiperazine |
InChI |
InChI=1S/C12H17ClN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 |
InChI Key |
WUBBQLNBKRMPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)-1-ethylpiperazine has been extensively studied for its potential therapeutic properties:
-
Dopamine Receptor Modulation :
- Research indicates that this compound interacts with dopamine receptors, particularly D2 and D4 subtypes. Modifications to its structure can enhance selectivity and affinity for these receptors, making it a candidate for treating neurological disorders such as schizophrenia and Parkinson's disease .
- Serotonin Receptor Interaction :
- Antimicrobial Activity :
Cancer Research
Recent investigations have explored the anticancer activities of compounds related to this compound:
- Cytotoxicity Studies :
Case Studies
-
Dopamine Receptor Affinity Study :
- A study assessed various piperazine derivatives for their binding affinity to dopamine receptors using radiolabeled ligands. Results indicated that modifications to the piperazine ring significantly influenced receptor binding profiles, with this compound showing promising affinity for D4 receptors.
- Behavioral Studies in Animal Models :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorophenyl Substituents
- 1-(4-Chlorophenyl)piperazine (para-CPP) : This compound lacks the ethyl group but shares the para-chlorophenyl moiety. It is psychoactive and used in forensic research, highlighting the role of the para-chlorophenyl group in receptor interactions (e.g., serotonin receptors) .
- 1-(3-Chlorophenyl)piperazine (meta-CPP) : The meta-chlorophenyl isomer exhibits distinct receptor selectivity compared to its para counterpart, demonstrating how chlorine positioning alters binding affinity and biological activity .
Key Difference:
The para-chlorophenyl group in 3-(4-chlorophenyl)-1-ethylpiperazine likely enhances steric and electronic interactions with hydrophobic enzyme pockets, whereas meta-substitution may reduce affinity for specific targets .
Piperazine Derivatives with Alkyl/Aryl Substituents
Key Findings:
- Ethyl vs. Phenethyl Groups : The ethyl group in this compound offers moderate lipophilicity, balancing solubility and membrane permeability. Phenethyl substituents (e.g., in ) may enhance blood-brain barrier penetration but risk off-target CNS effects.
- Bulkier Substituents : Naphthalenylmethyl () or sulfonyl groups () reduce metabolic clearance but may limit solubility.
Piperazine Derivatives with Heterocyclic Moieties
- eIF4A3 Inhibitors (52a and 52b) : These compounds combine 3-(4-chlorophenyl)piperazine with bromobenzoyl and pyridinyl groups. They exhibit selective inhibition of the helicase eIF4A3, critical in cancer cell proliferation, demonstrating how hybrid structures enhance target specificity .
- Thiazolyl/Pyridinyl Derivatives : Compounds like 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine () incorporate heterocycles to improve binding to kinase domains or ATP pockets.
Key Difference:
The ethyl group in this compound provides a simpler pharmacophore compared to complex heterocyclic derivatives, which may offer higher potency but face synthetic challenges .
Metabolic Stability and Derivatives
- Meclozine Metabolites : Meclozine (1-[(4-chlorophenyl)-phenylmethyl]-4-[3-methylbenzyl]piperazine) undergoes extensive metabolism, producing metabolites with modified piperazine rings (e.g., N-oxide forms). This highlights the susceptibility of piperazine derivatives to oxidative metabolism, which the ethyl group in this compound may mitigate .
Preparation Methods
Three-Step Synthesis via Piperazine Intermediates (Patented Method)
This method involves a three-step reaction sequence starting from diethanolamine and 3-chloroaniline to prepare piperazine intermediates, which can be further modified to obtain 3-(4-chlorophenyl)-1-ethylpiperazine derivatives.
| Step | Reaction Description | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Synthesis of bis(2-chloroethyl)methylamine hydrochloride from diethanolamine | Chloroform (CHCl3) | Room temperature | Mild conditions, good purity |
| 2 | Reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to form 1-(3-chlorophenyl)piperazine hydrochloride | Xylene (preferably) | Reflux | Simplified post-treatment |
| 3 | Alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane to form 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | Water/acetone mixture | 0–10 °C | Controlled temperature to improve yield and purity |
This route is noted for its mild reaction conditions, ease of operation, and high product purity. The final step involves careful pH control and isolation of the hydrochloride salt to obtain the product in solid form with about 65% yield.
Alkylation of Piperazine Derivatives with Alkyl Halides
An alternative preparation involves direct alkylation of substituted piperazines with alkyl halides under reflux in ethanol or other solvents. For example, the reaction of 4-(ω-hydroxyalkyl)-2-methylpiperazines with alkyl or aralkyl halides yields substituted piperazines after purification by vacuum distillation.
| Reaction Parameters | Description |
|---|---|
| Starting Materials | 4-(ω-hydroxyalkyl)-2-methylpiperazine and alkyl halide (e.g., ethyl chloride or bromide) |
| Solvent | Absolute ethanol |
| Reaction Conditions | Reflux with sodium bicarbonate to neutralize acid byproducts |
| Purification | Extraction with ether, drying, and vacuum distillation |
This method allows for the preparation of various N-substituted piperazines, including ethyl-substituted derivatives, with moderate yields (around 40-45%) and requires multiple distillations for purity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
